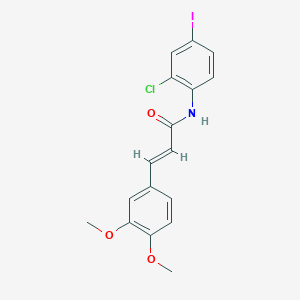
N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide
Descripción general
Descripción
N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. CI-994 belongs to the family of histone deacetylase (HDAC) inhibitors, which are known to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Mecanismo De Acción
N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide is a potent inhibitor of HDAC, which plays a critical role in the regulation of gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC, N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide increases the acetylation of histones, leading to the activation of tumor suppressor genes and the downregulation of oncogenes. N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide also inhibits the activity of other non-histone proteins, such as transcription factors, which are involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide has been shown to induce cell cycle arrest at the G1 and G2/M phases, leading to the inhibition of cell proliferation. It also induces differentiation and apoptosis in cancer cells, which is associated with the upregulation of tumor suppressor genes, such as p21 and p27, and the downregulation of oncogenes, such as c-myc and Bcl-2. N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide has also been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide has several advantages for lab experiments, including its potent inhibitory activity against HDAC, its ability to induce cell cycle arrest, differentiation, and apoptosis in a variety of cancer cell lines, and its potential to enhance the efficacy of other anticancer agents. However, N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide also has some limitations, including its low solubility in water, its potential toxicity to normal cells, and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research of N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide, including the development of more potent and selective HDAC inhibitors, the investigation of the molecular mechanisms underlying the synergistic effects of N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide with other anticancer agents, and the evaluation of the efficacy and safety of N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide in clinical trials. Moreover, the potential applications of N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide in other diseases, such as neurodegenerative disorders and inflammatory diseases, should also be explored.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest, differentiation, and apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)acrylamide has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.
Propiedades
IUPAC Name |
(E)-N-(2-chloro-4-iodophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClINO3/c1-22-15-7-3-11(9-16(15)23-2)4-8-17(21)20-14-6-5-12(19)10-13(14)18/h3-10H,1-2H3,(H,20,21)/b8-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSWTGWXTZDMAO-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)I)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)I)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClINO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3530675.png)
![N-(3-chlorophenyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B3530676.png)
![N-{[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonothioyl}-4-methylbenzamide](/img/structure/B3530677.png)
![methyl 2-[({[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3530682.png)
![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B3530689.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B3530698.png)
![2,6-di-tert-butyl-4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B3530699.png)

![4-[(diphenylacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B3530722.png)
![3-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B3530729.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3530734.png)
![3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3530736.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3530754.png)
![3-(4-isopropylphenyl)-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}acrylamide](/img/structure/B3530779.png)